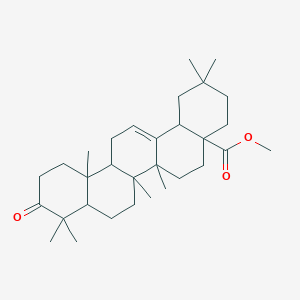![molecular formula C19H23ClN2O3S B239414 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine, also known as CM-156, is a chemical compound that has gained attention for its potential therapeutic applications in various medical fields. The compound belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA replication and protein synthesis. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to protect against oxidative stress and inflammation in neurodegenerative diseases. Additionally, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the protection of neurons against oxidative stress and inflammation, and the inhibition of bacterial and fungal growth. The compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways, and to inhibit the growth of bacteria and fungi by disrupting the cell membrane. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity against cancer cells and pathogens, its low toxicity and side effects, and its ability to cross the blood-brain barrier. However, the compound also has some limitations, including its poor solubility in aqueous solutions, its instability under certain conditions, and its limited bioavailability in vivo.
Direcciones Futuras
For research on 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine include the optimization of the synthesis method and purification techniques to improve yield and purity, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the exploration of its potential therapeutic applications in various medical fields. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Finally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine involves the reaction of 4-chloro-2-methoxybenzenesulfonyl chloride with 4-ethylphenylpiperazine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification through column chromatography. The yield of the compound can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine has been studied for its potential therapeutic applications in various medical fields, including cancer, neurological disorders, and infectious diseases. The compound has shown promising results in preclinical studies as an anticancer agent, particularly in the treatment of breast cancer, lung cancer, and leukemia. It has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been investigated for its antimicrobial activity against various pathogens, including bacteria and fungi.
Propiedades
Fórmula molecular |
C19H23ClN2O3S |
|---|---|
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
1-(4-chloro-2-methoxyphenyl)sulfonyl-4-(4-ethylphenyl)piperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-15-4-7-17(8-5-15)21-10-12-22(13-11-21)26(23,24)19-9-6-16(20)14-18(19)25-2/h4-9,14H,3,10-13H2,1-2H3 |
Clave InChI |
XYJSFLGJAZQUTC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC |
SMILES canónico |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)

![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)


![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)

![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)


